molecular formula C11H12O B13209082 1-Phenyl-6-oxabicyclo[3.1.0]hexane

1-Phenyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13209082
M. Wt: 160.21 g/mol
InChI Key: FOOWPXSAJSAYMZ-UHFFFAOYSA-N
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Description

1-Phenyl-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group attached to a six-membered oxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and efficient reaction partners makes this compound accessible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of phenyl-substituted carboxylic acids.

    Reduction: Formation of phenyl-substituted alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as enzyme inhibition or activation. The phenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
  • 6-Oxabicyclo[3.1.0]hexane

Comparison: 1-Phenyl-6-oxabicyclo[3.1.0]hexane stands out due to its phenyl group, which imparts unique chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-phenyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H12O/c1-2-5-9(6-3-1)11-8-4-7-10(11)12-11/h1-3,5-6,10H,4,7-8H2

InChI Key

FOOWPXSAJSAYMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(O2)C3=CC=CC=C3

Origin of Product

United States

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